Xanthohumol

Overview

Description

Xanthohumol is a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.), which belongs to the family Cannabaceae . This compound is known for its bitter taste and is a member of the chalcone subclass of flavonoids . This compound has garnered significant interest due to its potential pharmacological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic properties .

Mechanism of Action

Target of Action

Xanthohumol, a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.), has been shown to have potential pharmacological activities . The primary targets of this compound include phosphoinositide-3-kinase (PI3K), serine/threonine kinase (AKT) receptors, and human epidermal growth factor receptor 2 (HER2) . These targets play crucial roles in cell signaling pathways, particularly those involved in cancer cell proliferation and survival .

Mode of Action

This compound interacts with its targets by binding to them, thereby inhibiting their activity . This interaction results in significant changes within the PI3K, AKT, and HER2 signaling pathways . The binding affinity of this compound to these targets has been quantified with binding energies of -7.5, -7.9, and -7.9 kcal/mol for PI3K, AKT, and HER2, respectively .

Biochemical Pathways

The interaction of this compound with its targets affects several biochemical pathways. Particularly, it impacts the PI3K/AKT signaling pathway, which plays a crucial role in regulating the cell cycle . By inhibiting this pathway, this compound can prevent the proliferation of cancer cells and induce apoptosis .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . This compound has been found to have oral bioavailability, although it does violate one of Lipinski’s rules of five, which are guidelines for the likelihood of a compound to become an orally active drug in humans . The cyclization of this compound to isothis compound was observed in serum concentration-time curves, while slow absorption and enterohepatic recirculation contributed to half-lives exceeding 20 hours .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities . In terms of its anti-cancer activity, this compound has been found to inhibit the proliferation of cancer cell lines and reduce tumor growth in animal models .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s lipophilicity is increased by substituting the A ring with a prenyl unit and the -OCH3 group, resulting in a high affinity for membranes in biological systems . This property can enhance the compound’s biological activities and pharmacological effects . This compound also has undesirable characteristics such as inadequate intake, low aqueous solubility, and a short half-life , which can limit its effectiveness.

Biochemical Analysis

Biochemical Properties

Xanthohumol interacts with various enzymes, proteins, and other biomolecules. The prenylation of natural products like this compound is considered to increase their lipophilicity, leading to higher affinities to cell membranes, enhanced biological activities, and significant pharmacological effects .

Cellular Effects

This compound has diverse biological features, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Animal studies of this compound have revealed its diverse biological features, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities . The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is believed that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthohumol can be synthesized through various chemical reactions. One method involves the insertion of a prenyl group onto the aryl ring via a para-Claisen rearrangement, following a Mitsunobu reaction to establish the key prenylether precursor . Another approach involves the use of a type III polyketide synthase and subsequent modifying enzymes to biosynthesize this compound in the glandular trichomes of hop cones .

Industrial Production Methods: Industrial production of this compound primarily relies on extraction from hops. The compound is present at high levels in the glandular trichomes of the hop plant . During the brewing process, this compound and other prenylated flavonoids are often lost as they are converted to the corresponding flavanones . Different hop varieties and beers contain varying quantities of this compound .

Chemical Reactions Analysis

Types of Reactions: Xanthohumol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It is known to inhibit oxidative reactions and regulate apoptosis, which contributes to its pharmacological effects .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include dimethylallyl pyrophosphate, sulfuric acid, and strong alkali solutions . The compound can be crystallized under conditions such as 50% alcohol, 50% acetone, acetic acid, chloroform, benzene, and toluene .

Major Products: The major products formed from the reactions involving this compound include various prenylated flavonoids and their derivatives . These products exhibit enhanced biological activities due to the increased lipophilicity conferred by the prenylation .

Scientific Research Applications

Chemistry: In chemistry, xanthohumol is used as a precursor for the synthesis of other bioactive compounds . Its unique structure and reactivity make it a valuable compound for chemical research.

Biology: In biological research, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant activities . It has been used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine: this compound has demonstrated potential in the treatment of various diseases, including cancer, diabetes, and inflammatory conditions . Clinical trials have shown its efficacy and safety in humans .

Industry: In the food and beverage industry, this compound is used as a natural additive due to its bitter taste and potential health benefits . It is also being explored for its use in dietary supplements and functional foods .

Comparison with Similar Compounds

Xanthohumol is unique among prenylated flavonoids due to its specific structure and biological activities. Similar compounds include:

Isothis compound: An isomer of this compound with nearly identical molecular mass and tandem mass spectra.

8-Prenylnaringenin: Another prenylated flavonoid found in hops, known for its estrogenic activity.

6-Prenylnaringenin: A related compound with similar biological activities.

Biological Activity

Xanthohumol (Xn), a prenylated flavonoid derived from hops (Humulus lupulus L.), has garnered significant attention for its diverse biological activities, particularly in the fields of oncology, anti-inflammatory responses, and antimicrobial properties. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound across various cancer types.

Mechanisms of Action:

- Cell Growth Inhibition: Xn induces growth arrest and apoptosis in leukemia cells (B-ALL), showing cytotoxicity even in adriamycin-resistant cell lines. Long-term exposure enhances sensitivity to chemotherapeutic agents by down-regulating pathways associated with cell invasion and survival, such as FAK, AKT, and NF-κB .

- Hepatocellular Carcinoma (HCC): In HCC models, Xn has been shown to inhibit cell proliferation through the suppression of STAT3 activation and IL-8 expression. It also reduces the expression of Notch1 and HES-1 proteins, which are involved in cancer progression .

Case Studies:

- A study reported that Xn significantly delayed the onset of neurological symptoms in an ALL-like xenograft mouse model, correlating with increased lifespan due to reduced leukemic infiltration into the central nervous system .

- Another investigation found that Xn exhibited dose-dependent anti-proliferative effects on colon cancer cells (HT-29), with IC50 values indicating effective cytotoxicity at concentrations as low as 0.1 µM .

Anti-inflammatory Effects

This compound also displays notable anti-inflammatory properties.

In Vitro Studies:

- Research indicates that Xn modulates inflammatory responses in cementoblasts during orthodontic tooth movement. Low concentrations (0.2–0.8 µM) enhance cell viability, while higher concentrations (4–8 µM) decrease it significantly. Xn treatment resulted in reduced IL-6 expression under compressive force conditions, suggesting its potential role in managing inflammation associated with orthodontic treatments .

Data Table: Anti-inflammatory Effects of this compound

| Concentration (µM) | Effect on Cell Viability | IL-6 Expression Change |

|---|---|---|

| 0.2 - 0.8 | Increase | Decrease |

| 4 - 8 | Decrease | Significant decrease |

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity.

Antibacterial Activity:

- Xn has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL .

- In disc diffusion assays against Streptococcus species, Xn produced comparable zones of inhibition to established antimicrobial agents like thymol .

Summary of Biological Activities

This compound's multifaceted biological activities can be summarized as follows:

| Activity Type | Key Findings |

|---|---|

| Anticancer | Induces apoptosis and inhibits proliferation in various cancer cell lines. |

| Anti-inflammatory | Modulates inflammatory responses; reduces IL-6 levels in vitro. |

| Antimicrobial | Exhibits significant antibacterial activity against multiple pathogens. |

Properties

IUPAC Name |

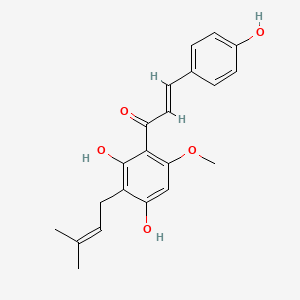

(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXQGKIUCDPEAJ-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893171 | |

| Record name | Xanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6754-58-1 | |

| Record name | Xanthohumol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthohumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthohumol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOHUMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4467YT1NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 °C | |

| Record name | Xanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.